methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a triazole ring through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Attachment of the Trifluoroethoxyphenyl Group: The trifluoroethoxyphenyl group can be introduced through a nucleophilic substitution reaction involving 4-(2,2,2-trifluoroethoxy)benzyl chloride and the triazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used in organic solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group and triazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, modulating receptor activities, or interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxyphenyl group.
Omeprazole: Another proton pump inhibitor with structural similarities to lansoprazole.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related triazole derivative used in the synthesis of nucleoside analogues.
Uniqueness
Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its lipophilicity and metabolic stability, while the triazole ring contributes to its versatility in various applications .
Properties
IUPAC Name |
methyl 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-triazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-21-12(20)11-17-8-19(18-11)6-9-2-4-10(5-3-9)22-7-13(14,15)16/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFXCQHGVQMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.